

how to resolve discrepant RPR and treponemal test results

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Technical Support Center: Syphilis Serology

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving discrepant results between nontreponemal (RPR) and treponemal syphilis tests.

Frequently Asked Questions (FAQs) Q1: What are the main types of serological tests for syphilis?

A1: There are two main categories of serological tests for syphilis:

- Nontreponemal tests: These tests, such as the Rapid Plasma Reagin (RPR) and Venereal
 Disease Research Laboratory (VDRL) tests, detect antibodies against lipoidal antigens
 released from host cells damaged by Treponema pallidum. Nontreponemal antibody titers
 generally correlate with disease activity and are used for screening and monitoring treatment
 response.[1][2]
- Treponemal tests: These tests detect antibodies specific to T. pallidum antigens. Examples
 include the T. pallidum Particle Agglutination (TP-PA) assay, Fluorescent Treponemal
 Antibody Absorption (FTA-ABS) test, and various automated enzyme immunoassays (EIAs)
 and chemiluminescence immunoassays (CIAs). Treponemal antibodies typically persist for
 life, even after successful treatment.

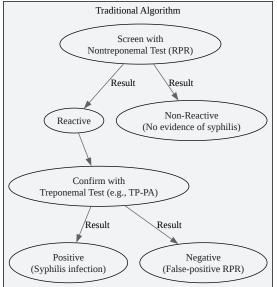


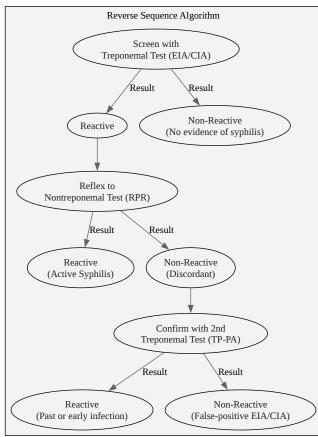
Q2: What are the common syphilis testing algorithms?

A2: Two primary algorithms are used for syphilis screening: the traditional algorithm and the reverse sequence algorithm. Both approaches are considered acceptable and have a high level of agreement.

- Traditional Algorithm: This approach begins with a nontreponemal test (e.g., RPR). If the
 result is reactive, a confirmatory treponemal test is performed.
- Reverse Sequence Algorithm: This algorithm starts with an automated treponemal test (e.g., EIA or CIA). If the result is reactive, a nontreponemal test (RPR) is performed to assess disease activity. In the case of discordant results (treponemal test positive, RPR negative), a second, different treponemal test (often TP-PA) is recommended for confirmation.







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Caption: Syphilis screening algorithms.



Troubleshooting Discrepant Results Scenario 1: RPR Positive, Treponemal Test Negative

Q3: What could cause a reactive RPR test but a non-reactive treponemal test?

A3: This pattern typically indicates a "biological false positive" (BFP) RPR result. The antibodies detected by the RPR test are not specific to syphilis and can be present in various other conditions.

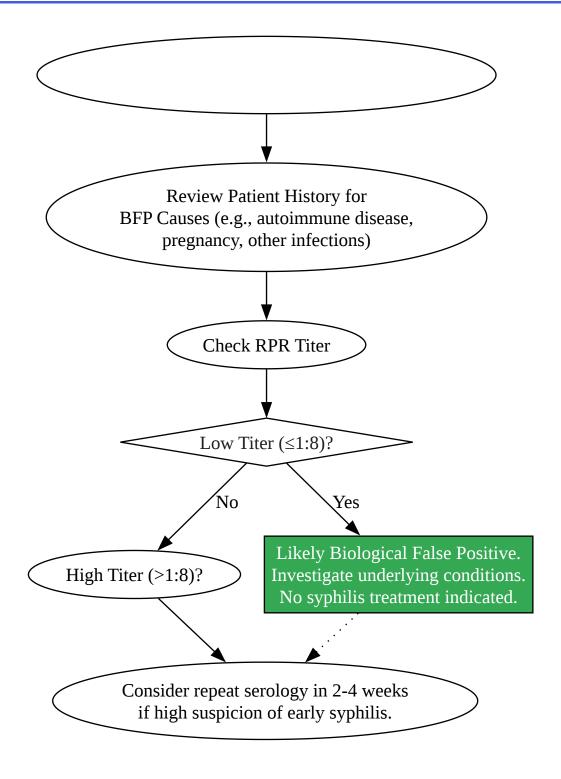
Common causes of biological false positive RPR results include:

- Autoimmune diseases (e.g., systemic lupus erythematosus)
- Infections (e.g., HIV, hepatitis C, malaria)
- Pregnancy
- Recent vaccinations
- Intravenous drug use
- Advanced age

Troubleshooting Steps:

- Review Patient History: Carefully examine the patient's clinical history for any of the conditions listed above that are known to cause BFP RPR results.
- Consider RPR Titer: BFP reactions often have low titers, typically ≤1:8.
- Confirm with a Different Treponemal Test: While the initial treponemal test was negative, if clinical suspicion remains, consider repeating the treponemal testing with a different method (e.g., if an EIA was used initially, confirm with a TP-PA).
- Follow-up Testing: If there is a high suspicion of very early syphilis, repeat testing in 2-4
 weeks may be warranted to see if treponemal antibodies develop.





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Caption: Troubleshooting RPR+/Treponemal- results.

Scenario 2: RPR Negative, Treponemal Test Positive

Q4: What are the possible reasons for a non-reactive RPR test with a reactive treponemal test?

Troubleshooting & Optimization





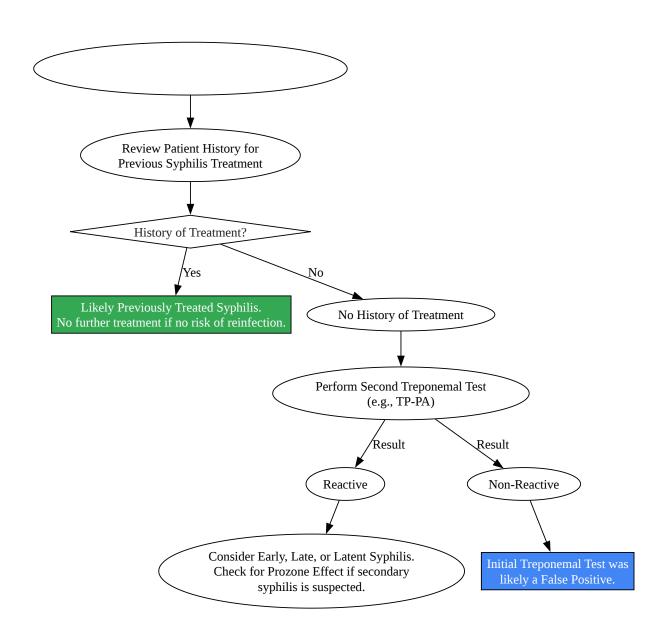
A4: This discordant pattern can occur in several clinical situations:

- Previously Treated Syphilis: Treponemal antibodies persist for life, while nontreponemal antibodies may decline and become non-reactive after successful treatment.
- Early Primary Syphilis: Treponemal antibodies may appear earlier than nontreponemal antibodies.
- Late/Latent Syphilis: In some individuals with untreated late-stage syphilis, the RPR test may become non-reactive over time.
- Prozone Phenomenon: Very high levels of nontreponemal antibodies can interfere with the RPR test, causing a false-negative result. This is more common in secondary syphilis.
- False-Positive Treponemal Test: Although less common, the initial treponemal screening test could be a false positive.

Troubleshooting Steps:

- Patient History: Inquire about any history of syphilis diagnosis and treatment. If the patient was adequately treated in the past, no further action may be needed unless there's a risk of reinfection.
- Perform a Second Treponemal Test: As recommended in the reverse sequence algorithm, a
 second treponemal test using a different methodology (e.g., TP-PA if the initial screen was
 an EIA/CIA) should be performed to confirm the treponemal reactivity.
- Investigate for Prozone Effect: If secondary syphilis is suspected despite a negative RPR, request the laboratory to perform serial dilutions of the patient's serum. A positive result in a diluted sample would indicate the prozone phenomenon.
- Repeat Nontreponemal Testing: If early primary syphilis is a possibility, repeat the RPR test in 2-4 weeks to see if it becomes reactive.





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Caption: Troubleshooting RPR-/Treponemal+ results.



Data Presentation

Table 1: Sensitivity and Specificity of Syphilis Serological Tests by Stage

| Test Type | Test | Primary Syphilis Sensitivit y (%) | Secondar y Syphilis Sensitivit y (%) | Latent Syphilis Sensitivit y (%) | Tertiary Syphilis Sensitivit y (%) | Specificit y (%) |
|-------------------|-----------------|--|---|---|---|---------------------|
| Nontrepon emal | RPR | 86 (77-99) | 100 | 98 (95- 100) | 73 | 98 (93-99) |
| VDRL | 78 (74-87) | 100 | 96 (88- 100) | 71 (37-94) | 98 (96-99) | |
| Treponema I | FTA-ABS | 84 (70- 100) | 100 | 100 | 96 | 97 (84- 100) |
| TP-PA | 88 (86- 100) | 100 | 97 (97- 100) | 94 | 96 (95- 100) | |
| EIA | 77-100 | 85-100 | 64-100 | N/A | 99-100 | _ |
| CIA | 98 | 100 | 100 | 100 | 99 | |

Data adapted from various sources. Ranges are provided where available. Sensitivity and specificity can vary by manufacturer and the population being tested.

Experimental Protocols Rapid Plasma Reagin (RPR) Card Test (Qualitative)

- Specimen Preparation: Use unheated serum or plasma.
- Test Procedure:
 - \circ Place one drop (50 μ l) of the patient sample onto a circle of the RPR test card using a disposable pipette.
 - Spread the sample over the entire area of the circle using the flat end of the pipette stirrer.



- Gently shake the RPR antigen suspension to resuspend the carbon particles.
- Add one drop of the RPR antigen suspension to the test circle containing the sample. Do not mix.
- Place the card on a mechanical rotator at 100 rpm for 8 minutes.
- Interpretation:
 - Reactive: Presence of black clumps against the white background.
 - Non-reactive: Uniform gray appearance.

RPR Titer (Quantitative)

For reactive samples, a quantitative test is performed to determine the antibody titer.

- Serial Dilutions: Prepare serial twofold dilutions of the patient's serum in 0.9% saline (e.g., 1:2, 1:4, 1:8, 1:16, etc.).
- Testing: Test each dilution as described in the qualitative RPR protocol.
- Reporting: The titer is reported as the highest dilution that shows a reactive result.

Resolving the Prozone Effect

If the prozone phenomenon is suspected (a weakly reactive or non-reactive result in an undiluted sample from a patient with signs of secondary syphilis), the following steps should be taken:

- Prepare serial dilutions of the serum (e.g., 1:2, 1:4, 1:8, 1:16, and higher if necessary).
- · Perform the RPR test on each dilution.
- A clearly reactive result in one of the diluted samples confirms the prozone effect. The reported titer should be from the highest dilution showing reactivity.



Treponema pallidum Particle Agglutination (TP-PA) Assay

- Principle: This is a qualitative gelatin particle agglutination assay. Gelatin particles are sensitized with T. pallidum antigen. In the presence of specific antibodies in the patient's serum, these particles agglutinate.
- Procedure:
 - Dilute the patient's serum.
 - Add the diluted serum to microtiter plate wells.
 - Add sensitized gelatin particles to one well and unsensitized control particles to another.
 - Incubate the plate.
- Interpretation:
 - Reactive: A smooth mat of agglutinated particles covering the bottom of the well with sensitized particles.
 - Non-reactive: A compact button of unagglutinated particles at the bottom of the well.
 - The control well with unsensitized particles should show a compact button.

Fluorescent Treponemal Antibody Absorption (FTA-ABS) Test

- Principle: This is an indirect immunofluorescence assay.
- Procedure:
 - The patient's serum is first absorbed with a sorbent containing an extract of nonpathogenic treponemes to remove non-specific antibodies.
 - The absorbed serum is then applied to a slide fixed with T. pallidum.



- If specific antibodies are present, they will bind to the treponemes on the slide.
- A fluorescein-labeled anti-human immunoglobulin is added, which will bind to the patient's antibodies.
- Interpretation: The slide is examined under a fluorescence microscope. The presence of fluorescent treponemes indicates a reactive result.

Automated Treponemal Immunoassays (EIA/CIA)

- Principle: These are automated assays that detect antibodies to T. pallidum antigens. They
 can be based on enzyme immunoassay (EIA) or chemiluminescence immunoassay (CIA)
 principles.
- Procedure: The patient's serum is added to the automated analyzer. The specific procedure
 varies depending on the manufacturer and the instrument. Generally, the patient's serum is
 incubated with treponemal antigens, and a detection system measures the amount of
 antibody binding.
- Interpretation: The instrument provides a qualitative (reactive/non-reactive) or quantitative result based on a pre-determined cutoff value.

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